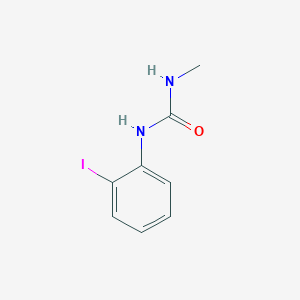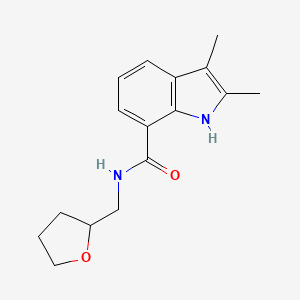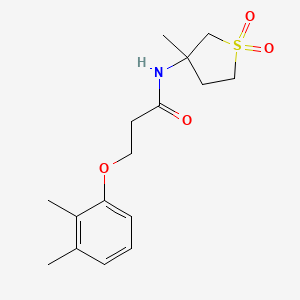
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mécanisme D'action
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. GABAergic neurotransmission plays a crucial role in the regulation of neuronal excitability, and enhancing this neurotransmission may have therapeutic benefits in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to increase the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission. This enhanced neurotransmission may have various biochemical and physiological effects, including reduced neuronal excitability, decreased seizure activity, and reduced drug-seeking behavior. In addition, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. In addition, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has a favorable safety profile in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide. One area of interest is the development of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide as a therapeutic agent for epilepsy and other neurological disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in humans. Another area of interest is the potential use of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in the treatment of addiction and other psychiatric disorders. Preclinical studies have shown promising results in animal models, but further research is needed to evaluate the safety and efficacy of N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide in humans. Finally, there is also interest in developing more potent and selective inhibitors of GABA transaminase, which may have even greater therapeutic potential than N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide.
Méthodes De Synthèse
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of cyclohexanone with methyl magnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding amine through a series of reactions, including a Grignard reaction and reductive amination. The final step involves the reaction of the amine with cyclopropanecarbonyl chloride to form N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide.
Applications De Recherche Scientifique
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to enhance GABAergic neurotransmission and reduce seizure activity in animal models of epilepsy. In addition, N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of addiction. These findings suggest that N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide may have potential therapeutic applications in the treatment of epilepsy and addiction.
Propriétés
IUPAC Name |
N-cyclohexyl-1-(cyclopropanecarbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(17-14-6-2-1-3-7-14)13-5-4-10-18(11-13)16(20)12-8-9-12/h12-14H,1-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOHHOMUJNMMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylpyridin-2-yl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B7526146.png)
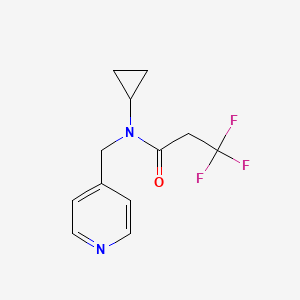
![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)

![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)
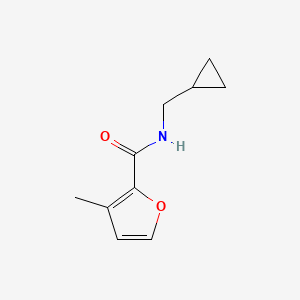

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
